molecular formula C20H16N2O3S B2410474 (Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 328118-44-1

(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

Cat. No.: B2410474
CAS No.: 328118-44-1
M. Wt: 364.42
InChI Key: UGXJWCXGULIYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide is a complex organic compound characterized by its unique molecular structure, which includes a naphthothiazole core and dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide typically involves multiple steps, starting with the preparation of the naphthothiazole core One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Process optimization and control are crucial to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The presence of methoxy groups makes it susceptible to oxidation reactions, which can lead to the formation of corresponding aldehydes or ketones.

  • Reduction: : Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of hydroxyl or amino groups.

  • Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents on the benzamide moiety.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, (Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide may be used to study biological processes, such as enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its pharmacological properties, including its ability to modulate biological pathways or act as a lead compound for drug development.

Industry

In industry, this compound can be used in the development of new materials or as a component in chemical formulations. Its unique properties may contribute to the creation of innovative products.

Comparison with Similar Compounds

Similar Compounds

  • Naphthothiazole derivatives: : These compounds share the naphthothiazole core but may have different substituents or functional groups.

  • Benzamide derivatives: : These compounds have the benzamide moiety but differ in their core structures or additional substituents.

Uniqueness

(Z)-2,4-dimethoxy-N-(naphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide stands out due to its specific combination of the naphthothiazole core and the dimethoxybenzamide group

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-2,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3S/c1-24-13-8-9-15(16(11-13)25-2)19(23)22-20-21-18-14-6-4-3-5-12(14)7-10-17(18)26-20/h3-11H,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXJWCXGULIYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.